(2R,3R,6R)-5-(isoquinolin-5-ylmethyl)-3-phenyl-1,5-diazatricyclo[5.2.2.02,6]undecane
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Overview
Description
(2R,3R,6R)-5-(isoquinolin-5-ylmethyl)-3-phenyl-1,5-diazatricyclo[52202,6]undecane is a complex organic compound with a unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,6R)-5-(isoquinolin-5-ylmethyl)-3-phenyl-1,5-diazatricyclo[5.2.2.02,6]undecane typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the tricyclic core: This can be achieved through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts.
Introduction of the isoquinolin-5-ylmethyl group: This step may involve a nucleophilic substitution reaction, where the isoquinoline derivative is introduced to the tricyclic core.
Addition of the phenyl group: This can be done through a Friedel-Crafts alkylation reaction, using a phenyl halide and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
(2R,3R,6R)-5-(isoquinolin-5-ylmethyl)-3-phenyl-1,5-diazatricyclo[5.2.2.02,6]undecane can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Reduced derivatives with hydrogenated bonds.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(2R,3R,6R)-5-(isoquinolin-5-ylmethyl)-3-phenyl-1,5-diazatricyclo[5.2.2.02,6]undecane has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study various biological processes, including enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of (2R,3R,6R)-5-(isoquinolin-5-ylmethyl)-3-phenyl-1,5-diazatricyclo[5.2.2.02,6]undecane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s tricyclic structure allows it to fit into binding sites with high specificity, modulating the activity of the target molecule. This can lead to various biological effects, depending on the target and the context of the interaction.
Comparison with Similar Compounds
Similar Compounds
(2R,3R,6R)-5-(isoquinolin-5-ylmethyl)-3-phenyl-1,5-diazatricyclo[5.2.2.02,6]undecane: is similar to other tricyclic compounds, such as:
Uniqueness
What sets this compound apart is its specific substitution pattern, which imparts unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
(2R,3R,6R)-5-(isoquinolin-5-ylmethyl)-3-phenyl-1,5-diazatricyclo[5.2.2.02,6]undecane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3/c1-2-5-18(6-3-1)23-17-28(24-19-10-13-27(14-11-19)25(23)24)16-21-8-4-7-20-15-26-12-9-22(20)21/h1-9,12,15,19,23-25H,10-11,13-14,16-17H2/t23-,24+,25+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCKDEFQAUABPKN-ISJGIBHGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C3C2C(CN3CC4=CC=CC5=C4C=CN=C5)C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2CCC1[C@@H]3[C@H]2[C@@H](CN3CC4=CC=CC5=C4C=CN=C5)C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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